molecular formula C12H15N3O3S B1253738 (S)-albendazole S-oxide CAS No. 1610590-72-1

(S)-albendazole S-oxide

Cat. No.: B1253738
CAS No.: 1610590-72-1
M. Wt: 281.33 g/mol
InChI Key: VXTGHWHFYNYFFV-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Albendazole S-oxide, also widely known in its racemic form as Ricobendazole, is the primary sulfoxide metabolite of the broad-spectrum anthelmintic drug Albendazole . It is a key compound for research in parasitology and pharmaceutical chemistry. Albendazole itself is a benzimidazole anthelmintic used to treat a variety of parasitic worm infections , and its anthelmintic activity is largely attributed to the formation of the Albendazole sulfoxide metabolite . This product is the (S)-enantiomer of Albendazole S-oxide. The compound exhibits chiral isomerism, existing as two enantiomers: (+)-(R)-albendazole sulfoxide and (-)-(S)-albendazole sulfoxide . Studies have demonstrated that these enantiomers can have different biological activities, including in their pharmacology and potency against parasites . The availability of the individual (S)-enantiomer provides researchers with a critical tool for investigating stereospecific metabolic pathways, receptor binding affinities, and the differential efficacy of each enantiomer. The mechanism of action for this class of compounds involves binding to the colchicine-sensitive site of parasite tubulin, thereby inhibiting microtubule polymerization . This disruption leads to degenerative changes in the parasite's tegument and intestinal cells, depletion of energy stores, and ultimately immobilization and death of the helminth . Research into this compound is valuable for understanding the precise molecular interactions at the tubulin site and how chirality influences this process. This product is offered for research applications only, providing scientists with a high-quality standard for use in analytical method development, metabolic studies, and in vitro pharmacological investigations. It is intended for laboratory research use by trained professionals and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1610590-72-1

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

methyl N-[6-[(S)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m0/s1

InChI Key

VXTGHWHFYNYFFV-IBGZPJMESA-N

SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Isomeric SMILES

CCC[S@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Origin of Product

United States

Chemical Synthesis and Stereochemical Control

Strategies for Enantioselective Synthesis of (S)-Albendazole S-Oxide

Enantioselective synthesis, or asymmetric synthesis, aims to preferentially create one enantiomer over the other from a prochiral precursor. For albendazole (B1665689) S-oxide, this involves the oxidation of the prochiral sulfide (B99878) group of the parent compound, albendazole.

The direct asymmetric oxidation of the sulfur atom in albendazole is a primary strategy for obtaining enantiomerically enriched albendazole S-oxide. Biocatalysis, utilizing whole-cell microorganisms or isolated enzymes, has proven to be an effective method for this transformation. Various fungal strains can oxidize albendazole with notable enantioselectivity. scielo.brresearchgate.netresearchgate.net The enzymes within these fungi, such as cytochrome P450 monooxygenases, can create a chiral environment around the sulfide, directing the oxidation to favor one enantiomer. scielo.br

Research has shown that the degree and direction of enantioselectivity can be influenced by factors such as the choice of fungal species and the pH of the culture medium. scielo.brresearchgate.netscielo.br For instance, certain fungi preferentially produce the (+)-(R)-enantiomer, while others may favor the (-)-(S)-enantiomer, demonstrating the potential to select a biocatalyst for a specific stereochemical outcome. researchgate.net

Table 1: Enantioselective Sulfoxidation of Albendazole by Fungi
Fungal SpeciesFavored EnantiomerEnantiomeric Excess (ee)Reference
Nigrospora sphaerica(-)-enantiomer78.5% researchgate.net
Mucor rouxii(+)-enantiomer89.8% scielo.brresearchgate.net
Aspergillus fumigatusMetabolite ProducedNot Specified researchgate.net
Penicillium chrysogenumMetabolite ProducedNot Specified researchgate.net

A classic and powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mxnih.govsigmaaldrich.comresearchgate.net The Andersen method, a foundational approach for synthesizing chiral sulfoxides, exemplifies this strategy. nih.govacs.orgwiley-vch.deillinois.edu

The general Andersen synthesis involves two key steps:

Formation of Diastereomeric Sulfinates : A sulfinyl chloride is reacted with a chiral, enantiomerically pure alcohol, such as (-)-menthol. This reaction produces a mixture of diastereomeric sulfinate esters. Because diastereomers have different physical properties, they can be separated by methods like crystallization. illinois.edu

Nucleophilic Substitution : The desired, purified diastereomeric sulfinate ester is then treated with an organometallic reagent, typically a Grignard reagent (R-MgX). The nucleophilic attack occurs at the sulfur center with a clean inversion of configuration, displacing the chiral alcohol group and forming the desired chiral sulfoxide (B87167) with high enantiomeric purity. illinois.edu

While this remains a cornerstone of chiral sulfoxide synthesis, specific application of this method for the synthesis of this compound is not extensively detailed in available research literature.

The use of chiral transition metal complexes as catalysts for the asymmetric oxidation of sulfides is a highly efficient and atom-economical approach. nih.gov Various systems based on metals like titanium and vanadium have been developed for this purpose. researchgate.netnih.govmdpi.commdpi.com

Chiral titanium(IV) complexes, particularly those involving Salan-type ligands, have been shown to effectively catalyze the asymmetric sulfoxidation of benzimidazole (B57391) sulfides—compounds structurally similar to albendazole—using hydrogen peroxide as a green oxidant. researchgate.net These catalytic systems can achieve high yields and excellent enantioselectivities, with reported enantiomeric excesses up to 94% for related proton pump inhibitors. researchgate.net The catalyst creates a chiral pocket that binds the sulfide substrate in a specific orientation, forcing the oxidant to attack one face of the sulfur atom preferentially.

Similarly, vanadium complexes have been used to catalyze the enantioselective oxidation of sulfides. nih.govresearchgate.net Vanadium-dependent haloperoxidases, for example, have been studied for their ability to catalyze sulfoxidation, with some enzymes showing a high degree of enantioselectivity. nih.govmdpi.com

Resolution Techniques for Racemic Albendazole Sulfoxide

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This approach is widely used when direct asymmetric synthesis is not feasible or when both enantiomers are desired for comparative studies.

Chiral chromatography is a powerful and widely used technique for the separation of enantiomers. nih.gov High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most common application of this method for albendazole sulfoxide. nih.govnih.gov

The separation relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are particularly effective. The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. nih.gov

For larger-scale separations, preparative chromatographic techniques are employed. Simulated moving bed (SMB) chromatography is a continuous purification process that offers significant advantages in terms of solvent consumption and productivity compared to traditional batch chromatography. A VARICOL system, a more flexible version of SMB, has been successfully used for the preparative-scale separation of albendazole sulfoxide enantiomers, achieving high recovery and excellent enantiomeric purity. nih.gov

Table 2: Chiral Chromatographic Separation of Albendazole Sulfoxide Enantiomers
TechniqueChiral Stationary Phase (CSP)Mobile Phase/ConditionsResolution (Rs) / OutcomeReference
HPLCAmylose tris(3,5-dimethylphenylcarbamate)Normal PhaseRs = 4.96 nih.gov
HPLCAmylose tris(3,5-dimethylphenylcarbamate)Polar Organic Mode (Methanol)Rs = 2.60 - 3.09 nih.gov
HPLCChiralpak ADFluorescence DetectionSuccessful separation for analysis nih.gov
SMB (VARICOL)Not specifiedPreparative Scale97% overall recovery; 99.5% ee (Raffinate), 99.0% ee (Extract) nih.gov

A classical method for resolving racemates of acidic or basic compounds is through the formation of diastereomeric salts. wikipedia.orgwikipedia.orgpharmtech.comlibretexts.org The process involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. wikipedia.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Since diastereomers have distinct physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.org Once a single diastereomeric salt has been isolated in pure form, the original enantiomer can be recovered by breaking the salt bond, typically through an acid-base reaction, which also allows for the recovery of the resolving agent. wikipedia.org

Albendazole S-oxide possesses both a weakly acidic N-H proton on the benzimidazole ring and a basic imidazole nitrogen. However, despite the theoretical possibility of forming salts, there is a lack of published research demonstrating the successful chiral resolution of racemic albendazole S-oxide using this specific technique. Studies have focused on forming simple achiral salts, such as the sodium salt, after resolution by other means, primarily to enhance aqueous solubility. researchgate.netnih.govresearchgate.net

Absolute Stereochemical Assignment and Characterization

Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is fundamental to understanding a chiral molecule's properties. Various spectroscopic and analytical methods are utilized for this purpose.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. ebi.ac.uk This method is highly sensitive to the 3D structure and is particularly valuable for the unambiguous assignment of the absolute configuration of molecules in solution. ebi.ac.uknih.gov The process involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations for a specific enantiomer. nih.govnih.gov A match between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute configuration. nih.gov

For albendazole sulfoxide, VCD spectroscopy was instrumental in establishing the absolute configuration of its enantiomers for the first time. Through the combination of experimental VCD analysis and theoretical calculations, the levorotatory enantiomer was definitively assigned as having the (S) configuration, denoted as (-)-(S)-albendazole S-oxide. nih.gov Conversely, its dextrorotatory counterpart was assigned the (R) configuration. nih.gov

Optical rotation is the phenomenon where the plane of polarized light is rotated upon passing through a solution of a chiral compound. ebi.ac.uk The direction and magnitude of this rotation are characteristic of a specific enantiomer. As established through VCD analysis and supported by optical rotation measurements, the (S)-enantiomer of albendazole S-oxide is levorotatory, indicated by the negative sign in its (-)-(S) designation. nih.gov Its mirror image, the (R)-enantiomer, is dextrorotatory, designated as (+)-(R). nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light as a function of wavelength, particularly in the ultraviolet and visible regions. ebi.ac.uked.ac.uk This differential absorption, known as the Cotton effect, provides key information about the stereochemistry of a molecule. ebi.ac.uk For albendazole sulfoxide, the CD spectrum provides characteristic data that, like its optical rotation, is equal in magnitude but opposite in sign for the (S) and (R) enantiomers.

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com The technique works by analyzing the diffraction pattern produced when X-rays are passed through a single, high-quality crystal. warwick.ac.uk For chiral molecules, a phenomenon known as anomalous dispersion or resonant scattering allows for the unambiguous determination of the absolute stereochemistry. chemspider.comnih.gov This method provides a direct visualization of the atomic arrangement in the solid state.

While X-ray diffraction has been used to characterize different polymorphic forms of the parent compound, albendazole, a specific single-crystal X-ray structure determination for the enantiopure this compound has not been detailed in the reviewed literature. nih.gov Nevertheless, X-ray crystallography remains the gold standard for chiral confirmation should a suitable single crystal of this compound be obtained and analyzed. springernature.com

Enantioselective Biotransformation and Metabolic Pathways

Enzymatic Formation of (S)-Albendazole S-Oxide

The formation of this compound is primarily catalyzed by two major enzyme superfamilies: the flavin-containing monooxygenases (FMOs) and the cytochrome P450 monooxygenases (CYPs). nih.gov The relative contribution of these enzymes dictates the enantiomeric ratio of albendazole (B1665689) S-oxide produced.

Flavin-containing monooxygenases are a key class of enzymes involved in the metabolism of xenobiotics containing nitrogen and sulfur atoms. mdpi.com In the case of albendazole, FMOs exhibit a high degree of stereoselectivity, preferentially producing the (+)-(R)-enantiomer of albendazole S-oxide. nih.govwikipedia.org Studies using purified FMO from rat and pig liver have demonstrated this enantioselectivity. nih.govtandfonline.com In fact, the FMO-mediated sulfoxidation of albendazole in sheep and cattle is 100% enantioselective towards the production of (+)-albendazole S-oxide. conicet.gov.ar While FMOs are the primary drivers for the formation of the (R)-enantiomer, their role in the direct formation of this compound is minimal. nih.gov The enantiospecificity of FMO is the reverse of that of the P450s. nih.govrhea-db.org

The enzymatic profiles for albendazole sulfoxidation and the resulting enantiomeric ratio of albendazole S-oxide vary significantly across different species. This variation is largely due to the differential expression and activity of FMO and CYP isoforms.

Rat: In rat liver microsomes, both FMO and CYP systems are responsible for albendazole sulfoxidation. nih.gov FMO primarily produces (+)-(R)-albendazole S-oxide (63-69%), while CYP2C6 and CYP2A1 are mainly involved in the formation of (-)-(S)-albendazole S-oxide. conicet.gov.ar

Sheep and Cattle: In these ruminant species, FMO-mediated sulfoxidation is the predominant pathway, accounting for a major portion of the total albendazole sulfoxide (B87167) produced. conicet.gov.ar This pathway is highly enantioselective, leading to the exclusive formation of (+)-(R)-albendazole S-oxide. conicet.gov.ar The cytochrome P450 system, on the other hand, is the primary source of (-)-(S)-albendazole S-oxide in the liver of sheep and cattle. conicet.gov.ar

Fungi: Certain fungi, such as Cunninghamella blakesleeana, can metabolize albendazole to albendazole sulfoxide. scielo.brijbiotech.com Studies with fungi like Nigrospora sphaerica, Papulaspora immera, and Mucor rouxii have demonstrated the potential for enantioselective sulfoxidation, with the ability to produce either enantiomer in excess depending on the fungal species and culture conditions. scielo.br For instance, Mucor rouxii can produce (+)-albendazole S-oxide with a high enantiomeric excess. scielo.br

Plants: While less studied, it is understood that plants also possess enzymatic systems capable of metabolizing xenobiotics. The specific pathways for albendazole metabolism in plants are not as well-characterized as in mammals or fungi.

Table 1: Comparative Enzymatic Contribution to Albendazole Sulfoxidation

Species Primary Enzyme for (+)-(R)-Albendazole S-Oxide Primary Enzyme for (-)-(S)-Albendazole S-Oxide Key CYP Isoforms Involved (if known) Reference
Human FMO CYP CYP3A4, CYP1A1 wikipedia.org, scielo.br
Rat FMO CYP CYP2C6, CYP2A1 conicet.gov.ar
Sheep FMO CYP Not specified conicet.gov.ar
Cattle FMO CYP Not specified conicet.gov.ar
Pig FMO, CYP CYP Not specified tandfonline.com

Further Metabolism of this compound

Once formed, this compound is a substrate for further metabolic transformations, primarily through oxidation and reduction pathways.

The primary oxidative pathway for albendazole S-oxide is its conversion to the inactive metabolite, albendazole sulfone. wikipedia.orgdrugbank.comfda.gov This reaction is catalyzed by cytochrome P450 oxidases. wikipedia.org In humans, CYP3A4 is thought to be involved in this sulfonation process. scielo.br The oxidation of albendazole sulfoxide to albendazole sulfone is generally a slower process compared to the initial sulfoxidation of albendazole. nih.gov Other oxidative metabolites that have been identified in human urine include 2-aminosulfone and ω-hydroxysulfone. wikipedia.org In some cases, hydroxylation of albendazole can also occur, with CYP2J2 and CYP2C19 identified as major enzymes responsible for the formation of hydroxyalbendazole (B1485944) in human liver microsomes. washington.edunih.gov The cestode Moniezia expansa has also been shown to oxidize albendazole to albendazole sulfone and sulfoxide. nih.gov

In addition to oxidation, this compound can undergo reductive metabolism back to the parent compound, albendazole. conicet.gov.ar This reductive pathway has been observed in the ruminal microflora of sheep. nih.gov In an artificial rumen system, ruminal bacteria were shown to favor the reductive metabolism of albendazole sulfoxide to albendazole. nih.gov This biotransformation was not found to be enantioselective. nih.gov The ability of certain helminth parasites to reduce albendazole S-oxide has also been investigated. For instance, incubation of albendazole S-oxide with subcellular fractions of the cestode Moniezia expansa resulted in the formation of albendazole. nih.gov

Conjugation Reactions (e.g., Glucosidation) in Specific Organisms

While oxidation is a primary metabolic route for albendazole, conjugation reactions, particularly glucosidation, represent a significant pathway in certain organisms, notably nematode parasites. mdpi.com This pathway is distinct from the metabolism typically observed in mammalian hosts, where glucosidation of albendazole is uncommon. portlandpress.com

In the parasitic nematode Haemonchus contortus, adults are capable of metabolizing albendazole into several metabolites, including albendazole-N-glucosides. nih.govresearchgate.net Studies have shown that the formation of these glucoside conjugates is a crucial detoxification mechanism. researchgate.net Research comparing anthelmintic-susceptible and resistant strains of H. contortus revealed that the resistant strains produced significantly higher amounts of albendazole glucosides. nih.govresearchgate.net This suggests that enhanced glucosidation could be a mechanism contributing to benzimidazole (B57391) resistance in these parasites. mdpi.comnih.gov The enzymes responsible for these conjugation reactions are identified as UDP-glucosyltransferases (UGTs). mdpi.comresearchgate.net

Similarly, studies using the model organism Caenorhabditis elegans have identified novel glucoside metabolites of albendazole. portlandpress.com The production of these metabolites in C. elegans further highlights a significant difference in biotransformation pathways between nematodes and mammals. portlandpress.com In addition to the parent drug, its primary metabolite, albendazole sulfoxide, also undergoes glycosidation in the juvenile stages of H. contortus. frontiersin.org

Table 1: Identified Albendazole Conjugation Metabolites in Nematodes

OrganismMetabolite(s) IdentifiedMetabolic PathwayReference(s)
Haemonchus contortus (adults)Albendazole-N-glucosidesGlucosidation nih.gov, researchgate.net
Haemonchus contortus (juvenile)Albendazole-glycosides, Albendazole sulfoxide-glycosidesGlycosidation frontiersin.org
Caenorhabditis elegansAlbendazole-glucoside conjugatesGlucosidation portlandpress.com

In Vitro Metabolic Studies and Microsomal Systems

In vitro models, particularly those using liver microsomes, have been instrumental in elucidating the enzymatic processes involved in the formation of this compound, which is the (+)-enantiomer of albendazole sulfoxide.

Characterization of Enzymatic Kinetics and Substrate Specificity

The sulfoxidation of albendazole is catalyzed by two main enzyme systems: flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) monooxygenases. nih.govnih.gov The substrate specificity of these enzymes is highly enantioselective. FMO is recognized as being strictly stereoselective, producing the pharmacologically active (+)-albendazole sulfoxide, which is the (S)-enantiomer. nih.govconicet.gov.ar Conversely, CYP enzymes are primarily responsible for the formation of the (-)-albendazole sulfoxide enantiomer. nih.govconicet.gov.ar

Kinetic parameters for albendazole sulfoxidation have been characterized in several species. In rat liver microsomes, the reaction was found to be an NADPH-dependent enzymatic system with a Michaelis-Menten constant (Km) of 53.6 µM and a maximum velocity (Vmax) of 0.59 nmol/mg protein per minute. nih.gov In pig liver microsomes, the binding affinity of albendazole to microsomal cytochrome P-450 exhibited a spectral dissociation constant (Ks) of 25.5 µM. nih.gov Studies with cattle liver microsomes also determined Km and Vmax values, demonstrating that these kinetic parameters can be influenced by factors such as the nutritional status of the animal. conicet.gov.ar

Table 2: Enzymatic Kinetic Parameters for Albendazole Sulfoxidation in Liver Microsomes

SpeciesEnzyme System(s)Kinetic ParameterValueReference(s)
RatFMO-likeKm53.6 µM nih.gov
Vmax0.59 nmol/mg protein/min nih.gov
PigCytochrome P-450Ks25.5 µM nih.gov
CattleFMO and CYPKm15.10 µM conicet.gov.ar
Vmax (Control)0.11 nmol/min/mg protein conicet.gov.ar
Vmax (Feed-restricted)0.16 nmol/min/mg protein conicet.gov.ar

Inhibitor and Inducer Studies on this compound Formation

Inhibitor and inducer studies have been crucial for distinguishing the roles of FMO and CYP systems in albendazole sulfoxidation. The formation of this compound is specifically linked to FMO activity. This activity can be inhibited by heat pretreatment of microsomes or by chemical inhibitors like methimazole. nih.gov

In studies with rat liver microsomes, classical CYP inducers such as phenobarbital (B1680315) and 3-methylcholanthrene (B14862) did not increase the rate of albendazole sulfoxidation. nih.gov Furthermore, general CYP inhibitors like SKF 525A and metyrapone (B1676538) did not inhibit the reaction, providing strong evidence that FMO, not CYP, is the principal enzyme responsible for sulfoxidation in this species. nih.gov However, compounds like thiobenzamide (B147508) and tranylcypromine (B92988) did decrease sulfoxidation activity in rats. nih.gov

In contrast, studies on sheep and cattle liver microsomes showed that CYP3A inhibitors, such as erythromycin (B1671065) and ketoconazole (B1673606), significantly inhibited the formation of (-)-albendazole sulfoxide, confirming the role of CYP enzymes in the production of this specific enantiomer. nih.gov For instance, ketoconazole reduced the production of (-)-albendazole sulfoxide by 36% in sheep liver microsomes. nih.gov

Table 3: Effect of Inhibitors and Inducers on Albendazole Sulfoxidation

SpeciesAgentAgent TypeTarget Enzyme SystemObserved Effect on SulfoxidationReference(s)
RatPhenobarbital, ß-naphthoflavoneInducerCYPNo increase in rate nih.gov
RatSKF 525A, MetyraponeInhibitorCYPNo inhibition nih.gov
RatThiobenzamide, TranylcypromineInhibitorFMO-likeDecreased rate (to 48% and 52% of control) nih.gov
SheepKetoconazoleInhibitorCYP3A36% inhibition of (-)-ABZSO formation nih.gov
CattleErythromycinInhibitorCYP3A21% inhibition of (-)-ABZSO formation nih.gov
Sheep, CattleMethimazole (MTZ)InhibitorFMOInhibition of (+)-ABZSO formation nih.gov

Species-Specific Metabolic Differences in Isolated Hepatic Microsomes

Significant species-specific differences exist in the hepatic microsomal metabolism of albendazole. researchgate.net The relative contributions of the FMO and CYP enzyme systems to sulfoxidation vary widely among species, leading to different enantiomeric profiles of albendazole sulfoxide. nih.govconicet.gov.ar

In sheep and cattle, FMO is highly enantioselective, being responsible for 100% of the (+)-albendazole S-oxide formed in the liver. nih.govconicet.gov.ar The CYP system in these ruminants is mainly involved in producing the (-)-enantiomer. nih.gov In pigs, both FMO and CYP-dependent monooxygenases contribute to the formation of albendazole sulfoxide. nih.gov In rats, evidence strongly suggests that FMO is the predominant enzyme for sulfoxidation. nih.gov

In human liver microsomes, both FMO and CYP3A4 have been identified as major enzymes responsible for the formation of sulfoxide metabolites from albendazole. washington.edudrugbank.com More recent research also implicates CYP2J2 in albendazole sulfoxide formation in humans. washington.edu A comparative study using various cell models showed that isolated rat hepatocytes metabolize albendazole much more efficiently than human (HepG2) or rat (FaO) hepatoma cell lines, which in turn were more active than non-hepatic Balb/c 3T3 cells where no metabolism was detected. nih.gov This highlights differences not only between species but also between primary cells and cell lines. nih.gov

Table 4: Species Differences in Hepatic Microsomal Sulfoxidation of Albendazole

SpeciesPrimary Enzyme(s) for SulfoxidationEnantioselectivityReference(s)
HumanFMO, CYP3A4, CYP2J2Both enantiomers formed washington.edu, drugbank.com
SheepFMO, CYPFMO: 100% selective for (+)-ABZSO; CYP: forms (-)-ABZSO nih.gov, conicet.gov.ar
CattleFMO, CYPFMO: 100% selective for (+)-ABZSO; CYP: forms (-)-ABZSO nih.gov, conicet.gov.ar
PigFMO, Cytochrome P-450Both systems contribute nih.gov
RatFAD-containing monooxygenase (FMO)Primarily FMO-mediated sulfoxidation nih.gov

Molecular and Cellular Mechanisms of Action

Interaction with Tubulin and Microtubule Dynamics

The principal mechanism of action of (S)-albendazole S-oxide involves its interaction with tubulin, the fundamental protein component of microtubules. drugbank.com These microtubules are crucial for various cellular functions in parasites, including maintaining cell structure, intracellular transport, and cell division. patsnap.com

Binding Affinity to Beta-Tubulin Subunits in Parasitic Organisms

This compound selectively binds to the beta-tubulin subunit of parasitic microtubules. patsnap.comnih.gov This binding occurs at the colchicine-sensitive site, a region critical for tubulin dynamics. drugcentral.orgdrugbank.com The affinity of benzimidazole (B57391) compounds, including this compound, for parasite tubulin is significantly higher than for mammalian tubulin, which accounts for their selective toxicity. wikipedia.org Studies have shown that the binding affinity can vary between different parasite species and even between different developmental stages of the same parasite. nih.gov For instance, research on Haemonchus contortus has highlighted differences in tubulin binding affinity which can be linked to anthelmintic resistance. nih.gov

Inhibition of Tubulin Polymerization and Microtubule Assembly

By binding to beta-tubulin, this compound inhibits the polymerization of tubulin dimers into microtubules. drugcentral.orglasalabs.comselleckchem.com This disruption of microtubule assembly leads to a loss of cytoplasmic microtubules, which are essential for the structural integrity and function of parasite cells, particularly the intestinal and tegmental cells. nih.govplos.org The consequence of this inhibition is the impairment of vital cellular processes such as intracellular transport and cell division, ultimately leading to the parasite's death. nih.govtaylorandfrancis.com Research on the cestode Mesocestoides corti demonstrated that both albendazole (B1665689) and its sulfoxide (B87167) metabolite cause a complete loss of microtubules in the distal tegument at chemotherapeutically relevant concentrations. plos.orgresearchgate.net

Stereoselective Differences in Tubulin Binding (e.g., Comparison with R-Enantiomer)

Albendazole sulfoxide exists as two stereoisomers, the (S)- and (R)-enantiomers. vulcanchem.com Research has revealed significant differences in their biological activity, which is attributed to stereoselective binding to tubulin. In several parasitic species, the (+)-(R)-enantiomer of albendazole sulfoxide is considered the more pharmacologically active form. vulcanchem.com An in vitro study on Taenia solium cysts demonstrated that the (+)-(R)-ABZSO enantiomer was significantly more effective at inhibiting antigen release compared to the racemic mixture and the (−)-(S)-ABZSO enantiomer. nih.gov This stereoselectivity has also been observed in other helminths, where the (R)-enantiomer shows higher antiparasitic activity. nih.gov The differential binding affinity of the enantiomers to cytosolic proteins from various parasites underscores the importance of stereochemistry in the drug's mechanism of action. nih.gov

Interactive Table: Stereoselective Activity of Albendazole Sulfoxide Enantiomers

Feature This compound (R)-albendazole S-oxide
Primary Activity Generally considered the less active enantiomer against many helminths. nih.gov The more pharmacologically active enantiomer against several parasites, including Taenia solium. vulcanchem.comnih.gov
Tubulin Binding Lower affinity for parasite tubulin compared to the (R)-enantiomer. Higher affinity for parasite tubulin, leading to more potent inhibition of microtubule polymerization. nih.gov
In Vitro Efficacy (T. solium) Showed no significant inhibition of antigen release at tested concentrations. nih.gov Significantly inhibited antigen release at concentrations between 10 ng/ml and 500 ng/ml. nih.gov

Cellular Energetics and Metabolic Disruption

In addition to its primary effects on microtubule dynamics, this compound also disrupts the energy metabolism of parasites, further contributing to its anthelmintic action.

Impairment of Glucose Utilization in Target Cells

The disruption of the microtubule network by this compound has a direct impact on the parasite's ability to absorb and utilize glucose, a primary energy source. patsnap.comnih.govlasalabs.com This impairment of glucose transport leads to a depletion of the parasite's glycogen (B147801) stores. nih.gov The reduced availability of glucose for cellular respiration results in a significant decrease in the production of adenosine (B11128) triphosphate (ATP), the cell's energy currency. patsnap.comdrugbank.com This energy depletion ultimately leads to the immobilization and death of the parasite. patsnap.com

Inhibition of Key Enzymes in Glycolysis or Kreb's Cycle (e.g., Malate (B86768) Dehydrogenase)

This compound and its parent compound have been shown to inhibit key enzymes involved in the parasite's energy metabolism. nih.gov One such enzyme is malate dehydrogenase, a critical component of the Kreb's cycle. nih.govnih.gov Inhibition of malate dehydrogenase disrupts the normal functioning of this central metabolic pathway, further compromising ATP production. nih.gov Studies have also suggested that benzimidazoles can inhibit fumarate (B1241708) reductase, another enzyme crucial for the energy metabolism in helminths. belagrogen.byunlp.edu.ar This multi-faceted disruption of cellular energetics, combined with the cytoskeletal damage, ensures the potent anthelmintic effect of this compound.

Interactive Table: Research Findings on Metabolic Disruption

Metabolic Process Effect of this compound Key Enzymes Targeted References
Glucose Utilization Impaired uptake and transport - patsnap.comdrugbank.comnih.govlasalabs.com
Glycogen Storage Depletion of glycogen reserves - nih.gov
Energy Production Decreased ATP synthesis Malate Dehydrogenase, Fumarate Reductase patsnap.comdrugbank.comnih.govnih.govnih.govbelagrogen.by

ATP Production Reduction in Cellular Systems

This compound, the primary active metabolite of albendazole, disrupts the energy metabolism of parasites, leading to a significant reduction in adenosine triphosphate (ATP) production. wikipedia.orgdrugbank.com This effect is a cornerstone of its anthelmintic activity. The mechanism involves the inhibition of key enzymes within the parasite's metabolic pathways. wikipedia.orgbelagrogen.by

One of the primary targets is the enzyme fumarate reductase, which is crucial for mitochondrial function in many helminths. belagrogen.byvulcanchem.com This enzyme plays a vital role in the anaerobic generation of ATP. By inhibiting fumarate reductase, this compound effectively cripples the parasite's energy production, particularly in the anaerobic environments they often inhabit. belagrogen.byunlp.edu.ar This disruption of the mitochondrial cycle leads to diminished energy, immobilization, and ultimately, the death of the parasite. wikipedia.orgdrugbank.com

Furthermore, the compound's primary mechanism of binding to β-tubulin and disrupting microtubule formation indirectly contributes to ATP depletion. wikipedia.orgvulcanchem.com This disruption impairs the uptake and transport of glucose in the parasite's intestinal cells, leading to the depletion of glycogen stores, which are essential for energy production. wikipedia.org The combined effect of inhibiting mitochondrial enzymes and blocking glucose uptake results in a profound energy deficit within the parasite's cells. wikipedia.orgbelagrogen.by

Effects on Cellular Processes in Parasites and Cultured Cells

Impact on Cell Division and Reproduction in in vitro Parasite Models

This compound demonstrates significant disruptive effects on cell division and reproductive processes in various parasite models studied in vitro. A primary mechanism is its ability to bind to β-tubulin, which prevents the polymerization of microtubules. wikipedia.orgcrimsonpublishers.com These microtubules are essential for the formation of the spindle fibers required for mitosis. wikipedia.org By inhibiting spindle fiber formation, the compound effectively blocks cell division, a process critical for both parasite growth and reproduction. wikipedia.orgnih.gov

This disruption has a direct impact on the reproductive capabilities of parasites. In helminths, the inhibition of cell division prevents egg production and development. wikipedia.org Studies on Haemonchus contortus have shown that benzimidazoles, including the metabolic lineage of this compound, are ovicidal, meaning they can prevent existing eggs from hatching, thereby reducing pasture contamination. belagrogen.byacademicjournals.org Research has demonstrated that exposure to the compound leads to a significant reduction in the egg hatchability of H. contortus. nih.gov For example, after RNA interference targeting a gene associated with albendazole sensitivity, the concentration required to inhibit 50% of egg hatching (EC50) was significantly reduced, highlighting the compound's potent effect on reproduction. nih.gov

In vitro studies on Echinococcus multilocularis metacestodes revealed that this compound induces ultrastructural damage, including to the germinal layer, which is vital for parasite proliferation and growth. nih.gov This damage to reproductive and proliferative tissues underscores the compound's efficacy in curbing parasite populations by directly interfering with their life cycle.

Induction of Apoptosis in Specific Cell Lines

This compound and its parent compound, albendazole, have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. oncotarget.comnih.govnih.gov This pro-apoptotic activity is linked to its primary mechanism of microtubule disruption, which can trigger cellular stress and activate intrinsic cell death pathways. nih.govaging-us.com

In studies on human gastric cancer cell lines (such as SGC-7901), albendazole treatment led to cell cycle arrest at the G2/M phase and a significant increase in apoptotic cells. nih.gov This was confirmed by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, which are key markers of apoptosis. nih.govwiley.com Similarly, in cutaneous squamous cell carcinoma (SCC) cell lines, the compound increased apoptosis-related signals, including cleaved caspase-3 and PARP-1, and induced endoplasmic reticulum (ER) stress, another trigger for apoptosis. wiley.com

Research on human colon adenocarcinoma cell lines (HCT-15, HCT-116) also demonstrated that albendazole induces apoptosis, characterized by an increase in the sub-G1 cell population and TUNEL-positive cells. nih.gov In some cell types, like HPV-negative head and neck squamous cell carcinoma (HNSCC), albendazole treatment resulted in a significant increase in cell death, with evidence of PARP cleavage suggesting the involvement of apoptosis. oncotarget.com

The pro-apoptotic effect has also been observed in parasite cells. In Giardia duodenalis, albendazole treatment resulted in phosphatidylserine (B164497) exposure on the parasite's surface, an early event in apoptosis. frontiersin.org In Echinococcus granulosus protoscoleces, treatment increased the expression of the pro-apoptotic gene Bax while decreasing the expression of the anti-apoptotic gene Bcl-2, further confirming its ability to trigger programmed cell death. wiley.com

Table 1: Effect of Albendazole on Apoptotic Gene Expression in E. granulosus This table is based on data from a study investigating albendazole-loaded nanocarriers, showing the impact on key apoptosis-regulating genes.

Treatment Group (50 µg/ml) Change in Bax Expression (Pro-apoptotic) Change in Bcl-2 Expression (Anti-apoptotic)
Albendazole (ABZ) +90% -49%

Data adapted from a 2024 study on albendazole's effects on Echinococcus protoscoleces. wiley.com

Inhibition of Spore Formation in Microsporidia in vitro

This compound is effective at inhibiting the proliferation and spore formation of various microsporidia species in vitro. nih.govasm.org Microsporidia are obligate intracellular parasites that undergo replication (merogony) followed by the formation of environmentally resistant spores (sporogony). asm.org The primary mechanism of action is the disruption of microtubule assembly through binding to β-tubulin, which is critical for the development and replication of the parasite within the host cell. nih.govnih.gov

In vitro studies have demonstrated the potent activity of this compound against several Encephalitozoon species. nih.gov Research comparing albendazole with its sulfoxide and sulfone metabolites found that this compound was significantly more effective than the parent compound at inhibiting the growth of E. intestinalis, E. hellem, and E. cuniculi. nih.govasm.org For instance, one study reported that this compound was 1.7-fold more inhibitory than albendazole against E. intestinalis. asm.orgnih.gov

The inhibitory concentration required to suppress 90% of microsporidian growth (IC90) is notably low for the sulfoxide metabolite. This potent activity prevents the parasite from completing its life cycle, thereby inhibiting the production of new spores that would otherwise be released to infect other cells. nih.gov

Table 2: In Vitro Inhibitory Concentrations (IC90) against Encephalitozoon Species This table summarizes the concentration of each compound required to inhibit 90% of parasite growth in cell cultures.

Compound E. cuniculi (IC90 in µg/ml) E. hellem (IC90 in µg/ml) E. intestinalis (IC90 in µg/ml)
Albendazole 3.3 x 10⁻² 2.7 x 10⁻⁴ 7.1 x 10⁻²

Data derived from a 2002 comparative study on benzimidazole susceptibilities in Encephalitozoon species. nih.gov

This inhibition of sporogony is a key factor in the clinical effectiveness of albendazole for treating infections caused by susceptible microsporidia species. nih.govfrontiersin.org

Analytical and Chromatographic Methodologies for S Albendazole S Oxide

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC stands as a cornerstone for the analysis of (S)-albendazole S-oxide, offering robust methods for both separating it from its (R)-enantiomer and quantifying it within complex biological samples.

Chiral Stationary Phases for Enantiomeric Resolution

The separation of albendazole (B1665689) sulfoxide (B87167) enantiomers is predominantly achieved using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, in particular, have demonstrated high efficiency in resolving the racemic mixture.

Studies have evaluated various polysaccharide-based CSPs, including cellulose (B213188) and amylose (B160209) derivatives, under different elution conditions such as normal-phase, reversed-phase, and polar organic modes. nih.gov Among these, an amylose tris(3,5-dimethylphenylcarbamate) phase has shown excellent performance, achieving high resolution values (Rs = 4.96) under normal-phase conditions. nih.gov Another effective CSP is derived from (S)-N-(3,5-dinitrobenzoyl)tyrosine, which has been successfully used for the direct enantiomeric resolution of albendazole sulfoxide. capes.gov.br

The choice of mobile phase significantly influences the separation. For instance, a hexane-ethanol mobile phase is often preferred for biological samples as it can prevent co-elution with other metabolites like albendazole sulfone. capes.gov.brwiley.com The versatility of these polysaccharide phases allows for their use in various chromatographic modes to optimize the separation of chiral sulfoxides. daneshyari.comresearchgate.net

Table 1: Examples of Chiral Stationary Phases for Albendazole S-Oxide Resolution

Chiral Stationary Phase Elution Mode Key Findings Reference
Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase Achieved high resolution (Rs=4.96). nih.gov
Cellulose tris(3,5-dimethylphenylcarbamate) Normal, Reversed, Polar Organic Effective in enantioseparation. nih.gov
Amylose tris[(S)-1-phenylethylcarbamate] Normal, Reversed, Polar Organic Evaluated for enantiomeric resolution. nih.gov
(S)-N-(3,5-dinitrobenzoyl)tyrosine derivative Normal Phase Provided baseline resolution (Rs=1.25) with a ternary mobile phase. capes.gov.br
CHIRALPAK AD Polar Organic Efficient in discriminating enantiomers. daneshyari.com

Reversed-Phase HPLC for Metabolite Quantification

Reversed-phase HPLC (RP-HPLC) is a widely used and reliable method for the quantitative determination of albendazole metabolites, including the sulfoxide, in various biological fluids. These methods typically utilize a C18 column as the stationary phase.

A sensitive and specific RP-HPLC method has been described for quantifying albendazole sulfoxide in human plasma, with a detection limit of 50 nM. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to achieve optimal separation. mdpi.comresearchgate.netekb.eg Gradient elution programs can be employed to effectively separate the parent drug and its various metabolites within a single run. mdpi.com The detection is commonly performed using a UV detector, with the wavelength set at around 290-295 nm for optimal sensitivity. nih.govresearchgate.net

Table 2: Reversed-Phase HPLC Methods for Albendazole Sulfoxide Quantification

Column Mobile Phase Detection Application Reference
RP-C18 Ethyl acetate and petroleum benzine UV at 290 nm Human plasma nih.gov
XBridge® C18 Acetonitrile:Ammonium acetate buffer (pH 6.6) PDA at 292 nm Cattle plasma mdpi.com
C18 Acetonitrile/Ammonium phosphate buffer (pH 5) UV at 295 nm Dog plasma researchgate.net
Phenomenex C18 Luna Acetonitrile:Methanol:Phosphate buffer (pH 6.9) UV at 290 nm Rat plasma ekb.eg

Development and Validation of Methods for Biological Matrices

The development and validation of analytical methods are critical to ensure their accuracy, precision, and reliability for analyzing this compound in biological matrices such as plasma, serum, microsomal incubations, and cell cultures. nih.govnih.govmdpi.comresearchgate.netekb.egdergipark.org.tr

Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). dergipark.org.trijrpc.com Key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, and sensitivity (limit of detection and limit of quantification). nih.govresearchgate.netdergipark.org.tr For instance, a validated HPLC method for albendazole sulfoxide in human plasma demonstrated linearity in a concentration range of 0.05-12 µM. nih.gov Another method for cattle plasma was linear from 0.025 to 2.0 µg/mL. mdpi.com

Sample preparation is a crucial step to remove interferences from the biological matrix. Techniques like liquid-liquid extraction and solid-phase extraction (SPE) are commonly employed. nih.govmdpi.comnih.gov For example, a method for human plasma used solid-phase extraction for sample cleanup before LC-MS/MS analysis. nih.govcore.ac.uk Protein precipitation with agents like perchloric acid is another simple and effective sample preparation technique. ekb.egresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled sensitivity and selectivity for the analysis of this compound and its biotransformation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of Metabolites

LC-MS/MS has emerged as a powerful tool for the simultaneous determination of albendazole and its metabolites, including the sulfoxide, in various biological fluids like human and animal plasma. nih.govcore.ac.uknih.gov This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the analytes.

In LC-MS/MS methods, the analytes are first separated by HPLC and then introduced into the mass spectrometer. The instrument is typically operated in the positive electrospray ionization (ESI+) mode, as the compounds are basic in nature. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions in the multiple reaction monitoring (MRM) mode, which enhances selectivity and reduces matrix interference. plos.org For albendazole sulfoxide, the protonated precursor ion [M+H]⁺ at m/z 282.1 is often monitored. nih.gov

These methods have been successfully developed and validated for bioequivalence studies and for quantifying metabolites in various biological matrices, including meat and silkworm hemolymph. nih.govplos.orgspkx.net.cn The use of deuterated internal standards helps to ensure the accuracy and precision of the quantification. core.ac.uknih.gov

Tandem Mass Spectrometry for Structural Elucidation of Biotransformation Products

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structures of metabolites formed during the biotransformation of albendazole. By fragmenting the parent ion of a potential metabolite and analyzing the resulting product ions, it is possible to deduce its chemical structure.

This technique has been used to identify known metabolites like albendazole sulfoxide and albendazole sulfone, as well as novel biotransformation products. researchgate.net For example, in a study using the fungus Cunninghamella blakesleeana, LC-MS/MS analysis identified not only the expected sulfoxide and sulfone metabolites but also a new N-methylated metabolite of albendazole sulfoxide. researchgate.net The fragmentation pattern of the protonated parent ion of albendazole sulfoxide in MS/MS analysis provides characteristic product ions that confirm its structure. scielo.br This capability is crucial for understanding the complete metabolic profile of albendazole in different biological systems. scielo.brasm.orgscielo.br

Other Chromatographic and Electrophoretic Approaches

Beyond high-performance liquid chromatography (HPLC), other separation techniques offer specific advantages for the analysis of this compound and its related compounds. This section explores the application of gas chromatography for volatile metabolites and the use of capillary electrophoresis for highly efficient enantioselective analysis.

Gas Chromatography (GC) for Related Volatile Metabolites (if applicable)

The direct analysis of this compound and other primary albendazole metabolites by gas chromatography (GC) is generally not feasible. This is due to the inherent chemical properties of these compounds, specifically their low volatility and thermal instability at the high temperatures required for GC analysis. mdpi.comresearchgate.netnih.gov Their relatively high molecular weight and the presence of polar functional groups contribute to a high boiling point, making them unsuitable for direct injection into a GC system.

However, GC can be employed for the analysis of benzimidazole (B57391) anthelmintics and their metabolites following a chemical derivatization step. oup.comnih.govjfda-online.com Derivatization is a chemical modification process that converts the non-volatile target analytes into more volatile and thermally stable derivatives suitable for GC analysis. This process typically involves reacting the analyte with a derivatizing agent to replace active hydrogen atoms in polar functional groups (such as -NH and -OH) with less polar, more stable groups.

For benzimidazole compounds, silylation is a common derivatization technique. oup.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or t-butyldimethylsilyl (t-BDMS) can be used to create silyl (B83357) derivatives that are significantly more volatile. oup.com For instance, a method for the confirmation of albendazole marker residue involved the preparation of a t-BDMS derivative followed by gas chromatography/mass spectrometry-multiple ion detection (GC/MS-MID). oup.com

While specific applications detailing the GC analysis of this compound are not prevalent in the literature, the principles of derivatization are broadly applicable. The process would involve extraction of the metabolite from its matrix, followed by a derivatization reaction, and then injection into the GC-MS system for separation and detection.

Table 1: Potential Derivatization Approaches for GC Analysis of Benzimidazole Metabolites

Derivatization TechniqueReagent ExampleTarget Functional GroupsResulting Derivative
Silylationt-Butyldimethylsilyl (t-BDMS)Amine (-NH)t-BDMS derivative
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amine (-NH), Hydroxyl (-OH)Trimethylsilyl (TMS) derivative
AcylationTrifluoroacetic anhydride (B1165640) (TFAA)Amine (-NH)Trifluoroacetyl derivative

It is important to note that the development of a robust GC method for this compound would require careful optimization of the derivatization reaction conditions (temperature, time, and reagent concentration) to ensure complete and reproducible conversion of the analyte to its volatile derivative.

Capillary Electrophoresis for Enantioselective Analysis

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioselective analysis of chiral compounds, including the enantiomers of albendazole sulfoxide. CE offers high separation efficiency, short analysis times, and requires only small sample volumes. The separation in CE is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE) to create a stereospecific interaction with the enantiomers, leading to different migration velocities and thus, separation.

Several studies have successfully demonstrated the use of CE for the enantiomeric resolution of albendazole sulfoxide. A key aspect of these methods is the choice of the chiral selector. While common cyclodextrins alone may not provide adequate separation of albendazole sulfoxide enantiomers, modified cyclodextrins and other chiral selectors have proven effective. mdpi.com For example, sulfated β-cyclodextrin has been successfully used as a chiral selector for the enantioselective analysis of albendazole sulfoxide in cerebrospinal fluid (CSF). iaea.org

Another successful approach involves the use of Pirkle-type chiral selectors, such as (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine ((R)-DNBPG), within a borate (B1201080) background electrolyte. mdpi.com The enantiomeric resolution in this system is dependent on factors such as the concentration of the chiral selector, the pH of the background electrolyte, the internal diameter and length of the capillary, and the operational temperature. mdpi.com

The table below summarizes key parameters from published CE methods for the enantioselective analysis of albendazole sulfoxide.

Table 2: Capillary Electrophoresis Methods for Enantioselective Analysis of Albendazole Sulfoxide

ParameterMethod 1Method 2
Chiral Selector Sulfated β-cyclodextrin(R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine ((R)-DNBPG)
Background Electrolyte (BGE) 20 mmol/L Tris, pH 7.0Borate buffer, pH 9.0-9.5
Capillary Fused-silica (60 cm x 75 µm ID)Untreated fused-silica
Detection UV AbsorbanceUV Absorbance at 295 nm
Application Analysis in Cerebrospinal Fluid (CSF)Analysis in Human Plasma
Key Findings The method was linear over a concentration range of 100 to 2,500 ng/mL for each enantiomer and suitable for the analysis of CSF from patients. iaea.orgOptimized separation was achieved at pH 9.25 and lower temperatures. The method confirmed the predominance of the (+)-albendazole sulfoxide enantiomer in blood. mdpi.com

These CE methods provide the necessary sensitivity and selectivity for pharmacokinetic studies and therapeutic drug monitoring, allowing for the individual assessment of each enantiomer's behavior in biological systems.

Structure Activity Relationship Sar Studies and in Vitro Biological Activity

Stereoselective Differences in Antiparasitic Activity

Research has consistently demonstrated that the antiparasitic effects of albendazole (B1665689) sulfoxide (B87167) are stereoselective, with one enantiomer often showing markedly higher potency against various helminths.

The differential efficacy of the albendazole sulfoxide enantiomers has been evaluated against several key parasitic helminths in vitro and ex vivo, revealing a general trend where the (R)-enantiomer possesses superior activity.

Taenia solium : In vitro studies on the cysts of the pork tapeworm, Taenia solium, have shown that (+)-(R)-albendazole S-oxide is significantly more active than the (-)-(S)-enantiomer. researchgate.netnih.govnih.gov This indicates that the majority of the anthelmintic activity of the racemic mixture resides in the (R)-form. researchgate.netnih.gov

Trichinella spiralis : The antiparasitic activity against Trichinella spiralis has been assessed using an ex vivo murine model. conicet.gov.arnih.gov In these studies, larvae were isolated from infected mice and exposed to the racemic mixture and individual enantiomers. At higher concentrations (0.5 µg/mL), both enantiomers and the racemate were highly effective. conicet.gov.arnih.gov However, at a lower concentration of 0.1 µg/mL, only the (+)-(R)-enantiomer caused a significant reduction in larval viability compared to controls. conicet.gov.arnih.gov This suggests the (+)-(R)-enantiomer has higher intrinsic activity against T. spiralis larvae. conicet.gov.arscielo.br

Haemonchus contortus : For the gastrointestinal nematode Haemonchus contortus, a significant parasite in small ruminants, studies have also pointed to the superior efficacy of the (+)-(R)-enantiomer. nih.govconicet.gov.ar Using a gerbil infection model, (+)-(R)-albendazole S-oxide demonstrated significantly higher activity than its (S)-counterpart. nih.gov In vitro studies using H. contortus larvae showed that the racemic mixture and the (+)-(R)-enantiomer had an efficacy of 94%, whereas the efficacy of the (-)-(S)-enantiomer was only 72%. conicet.gov.ar

Helminth SpeciesAssay TypeFindingReference
Taenia soliumIn Vitro (Cysts)(+)-(R)-enantiomer is significantly more active than the (-)-(S)-enantiomer. researchgate.netnih.gov
Trichinella spiralisEx Vivo (Larvae)At lower concentrations (0.1 µg/mL), only the (+)-(R)-enantiomer significantly reduced larval viability. conicet.gov.arnih.gov
Haemonchus contortusIn Vitro (Larvae)Efficacy: (+)-(R)-ABZSO (94%) > (-)-(S)-ABZSO (72%). conicet.gov.ar

The varied efficacy of the enantiomers is linked to their differential impact on the physiological and biochemical processes of the parasites.

Taenia solium : The greater activity of (+)-(R)-albendazole S-oxide against T. solium cysts is demonstrated by its stronger inhibition of key biological markers. nih.gov This enantiomer is significantly more effective at suppressing the release of alkaline phosphatase (AP) and parasite antigen into the culture supernatant in a dose- and time-dependent manner. researchgate.netnih.govnih.gov These markers are indicative of drug-induced damage to the parasite. nih.gov Furthermore, the (R)-enantiomer has a greater inhibitory effect on the in vitro evagination of cysts. nih.gov

Trichinella spiralis & Haemonchus contortus : While the superior efficacy of the (R)-enantiomer is established for these nematodes, detailed comparative studies on the differential effects of the individual (S)- and (R)-enantiomers on specific physiological processes such as enzyme inhibition or antigen release are not extensively detailed in the reviewed literature. The primary mechanism of action for benzimidazoles, including the sulfoxide metabolites, is the inhibition of tubulin polymerization, which disrupts microtubule-dependent processes essential for parasite survival. nih.gov

Helminth SpeciesPhysiological ProcessDifferential EffectReference
Taenia soliumAlkaline Phosphatase (AP) Release(+)-(R)-enantiomer causes significantly greater suppression. researchgate.netnih.gov
Antigen Release(+)-(R)-enantiomer causes significantly greater suppression. researchgate.netnih.gov
In Vitro Evagination(+)-(R)-enantiomer has a greater inhibitory effect. nih.gov

In Vitro Antineoplastic and Cell Growth Inhibition Studies

Beyond its antiparasitic role, albendazole and its metabolites have been investigated for their potential as anticancer agents, with studies revealing stereoselective activity in this domain as well.

The racemic albendazole sulfoxide and its purified enantiomers, including (S)-albendazole S-oxide, have been evaluated for their ability to inhibit the in vitro growth of several human tumor cell lines. nih.govup.pt The cell lines tested include MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and A375-C5 (melanoma). nih.govup.pt Both enantiomers demonstrate activity, but to differing degrees.

In Vitro Growth Inhibitory Activity (GI50 in µM) of Albendazole Sulfoxide Enantiomers
CompoundMCF-7 (Breast)NCI-H460 (Lung)A375-C5 (Melanoma)
(R)-(+)-Albendazole S-oxide0.14 ± 0.010.13 ± 0.010.13 ± 0.01
(S)-(-)-Albendazole S-oxide> 250.29 ± 0.020.24 ± 0.02
Data derived from a study on the enantiomeric resolution and in vitro growth inhibitory effects. nih.gov

Derivatization and Analog Synthesis for SAR Exploration

The exploration of the structure-activity relationships (SAR) of the albendazole scaffold is crucial for developing new agents with improved efficacy, bioavailability, or specificity. While many studies focus on derivatizing the parent albendazole molecule, research involving the direct modification of its sulfoxide metabolites also provides valuable insights.

The synthesis of new formulations, such as water-soluble salts of ricobendazole (racemic albendazole sulfoxide) and its individual enantiomers, represents one avenue of exploration. nih.gov In a study evaluating novel salt formulations against Echinococcus granulosus in mice, the sodium salt of (R)-(+)-ricobendazole was significantly more effective at reducing cyst weight than the salt of the (S)-(-)-enantiomer, reinforcing the importance of the (R)-configuration for in vivo activity. nih.gov

Modifications to the Benzimidazole (B57391) Core

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, and its substitution pattern is critical for the biological activity of compounds like this compound. mdpi.comresearchgate.net SAR studies have revealed that the 1-, 4-, and 7-positions of the benzimidazole ring should generally remain unsubstituted for optimal anthelmintic activity. chemijournal.com The presence of a hydrogen atom at the 1-position is considered essential. chemijournal.com

Conversely, modifications at the 2- and 5(6)-positions play a significant role in determining the anthelmintic profile. chemijournal.com

2-Position: The methyl carbamate (B1207046) group at the 2-position is a hallmark of many potent benzimidazole anthelmintics, including albendazole and its metabolites. derpharmachemica.comnih.gov Its primary mechanism of action involves binding to the colchicine (B1669291) site of β-tubulin, which inhibits microtubule polymerization in parasites. sigmaaldrich.com This interaction is crucial for the drug's efficacy.

5(6)-Position: The 5-position is substituted with a propylsulfinyl group in this compound. Research into analogues has shown that substitutions at this position can modulate activity. For instance, replacing the propylthio group of the parent albendazole with a trifluoromethylthio or trifluoromethylsulfinyl group has been explored to create analogues with activity against Giardia lamblia. ijpsr.info In a study evaluating derivatives against Taenia crassiceps cysts, analogues with different substitutions at this position showed varied cysticidal activity when compared to albendazole sulfoxide as a reference. ijpsr.info

The following table summarizes the general SAR findings for the benzimidazole core in the context of anthelmintic activity:

PositionGeneral Requirement for ActivityRationale/Observations
N-1 Unsubstituted (Hydrogen present)Considered essential for anthelmintic activity; substitution generally leads to loss of activity. chemijournal.com
C-2 Methyl carbamate groupCritical for binding to parasite β-tubulin and inhibiting microtubule formation. derpharmachemica.comsigmaaldrich.com
C-4 UnsubstitutedSubstitution generally not favorable for activity. chemijournal.com
C-5(6) Amenable to substitutionThe nature of the substituent significantly influences the spectrum and potency of anthelmintic activity. mdpi.comchemijournal.com
C-7 UnsubstitutedSubstitution generally not favorable for activity. chemijournal.com

Alterations at the Sulfoxide Moiety

The oxidation state and stereochemistry of the sulfur atom are critical determinants of the biological activity of albendazole metabolites. Albendazole itself is a sulfide (B99878) which undergoes rapid first-pass metabolism in the liver to form the chiral sulfoxide. wikipedia.org This sulfoxide is further oxidized to the inactive sulfone. wikipedia.org

Oxidation State: this compound is the active anthelmintic metabolite, whereas the parent sulfide (albendazole) acts as a prodrug and the corresponding sulfone is inactive. wikipedia.org The sulfoxide's ability to bind effectively to parasite tubulin is key to its action. sigmaaldrich.com The selective oxidation of benzimidazole sulfides to their corresponding sulfoxides is a key synthetic step in preparing these active metabolites for research. researchgate.net

Stereochemistry: The sulfoxide group introduces a chiral center into the molecule, resulting in two enantiomers: (R)-albendazole S-oxide and this compound. In vitro studies have demonstrated stereoselectivity in biological activity. Research on Taenia solium cysts showed that the (+)-(R) enantiomer was significantly more active than the (–)-(S) enantiomer in suppressing parasite antigen release and alkaline phosphatase activity. researchgate.net This suggests that most of the antiparasitic activity of racemic albendazole sulfoxide resides in the (R)-enantiomer. researchgate.net Despite the lower intrinsic activity of the (S)-enantiomer, it is still a major metabolite present systemically after albendazole administration.

The table below compares the different oxidation states and stereoisomers related to this compound.

CompoundStructure DescriptionBiological Role
Albendazole SulfideProdrug, converted to sulfoxide in vivo. wikipedia.org
This compound (S)-enantiomer of the sulfoxideActive metabolite, though generally less potent than the (R)-enantiomer against some parasites. researchgate.net
(R)-Albendazole S-oxide (R)-enantiomer of the sulfoxideThe more potent active metabolite against certain helminths. researchgate.net
Albendazole Sulfone SulfoneInactive metabolite. wikipedia.org

Synthesis of Prodrugs for Research Purposes

The development of prodrugs aims to overcome limitations of the active drug, such as poor aqueous solubility, which can affect bioavailability. chemijournal.commdpi.com Several prodrugs of albendazole and its active sulfoxide metabolite have been synthesized for research to explore alternative delivery and metabolic activation pathways. ijpsr.infonih.govmsdvetmanual.com

A prodrug is an inactive or less active molecule that is converted into the active drug within the body. researchgate.net For albendazole sulfoxide, this involves creating a derivative that is more soluble or better absorbed and is then metabolized to yield the active sulfoxide.

Examples of prodrug strategies investigated for research include:

Pro-benzimidazoles: Netobimin is a well-known example of a pro-benzimidazole. It is a complex molecule that undergoes reduction, cyclization, and subsequent oxidation in vivo to form albendazole sulfoxide. msdvetmanual.com

N-Acyl and N-Alkoxycarbonyl Derivatives: Researchers have synthesized various derivatives by modifying the N-1 position of the benzimidazole ring of albendazole. ijpsr.infonih.gov These include N-acyl and N-alkoxycarbonyl derivatives designed to be hydrolyzed by enzymes in the body to release the parent drug, which is then metabolized to the active sulfoxide. nih.gov For example, N-acyl derivatives of albendazole have been synthesized and tested for their activity, demonstrating the importance of the N-1 hydrogen for direct activity but also highlighting its potential as a site for creating prodrugs. ijpsr.info

Phosphate (B84403) Esters: Highly water-soluble phosphate ester prodrugs of related benzimidazoles (like fenbendazole) have been synthesized. These compounds are designed for high aqueous stability but are readily converted to the active drug by alkaline phosphatases in the body. researchgate.net This approach could theoretically be applied to albendazole sulfoxide.

The table below lists some prodrugs and their relationship to this compound.

Prodrug Name/TypeDescription of ProdrugActive Metabolite Formed
Netobimin A pro-benzimidazole that is metabolized through multiple steps. msdvetmanual.comAlbendazole Sulfoxide
N-Acyl Derivatives Albendazole with an acyl group on the N-1 nitrogen. ijpsr.infonih.govAlbendazole (then Albendazole Sulfoxide)
N-Alkoxycarbonyl Derivatives Albendazole with an alkoxycarbonyl group on the N-1 nitrogen. nih.govAlbendazole (then Albendazole Sulfoxide)

Future Research Directions for S Albendazole S Oxide

Advanced Biocatalytic Systems for Enantiopure Production

The generation of enantiomerically pure (S)-albendazole S-oxide, also known as ricobendazole, is a critical area of research, with biocatalysis offering a green and highly selective alternative to traditional chemical synthesis. Future research is focused on developing more robust and efficient biocatalytic systems.

Engineered Enzymes and Directed Evolution: The use of enzymes like Baeyer-Villiger monooxygenases (BVMOs) and cytochrome P450s (CYPs) has shown promise in the stereoselective sulfoxidation of albendazole (B1665689). academie-sciences.frmdpi.com However, wild-type enzymes often exhibit limitations in substrate scope, activity, and stability. academie-sciences.fr A significant future direction lies in the application of directed evolution and protein engineering to tailor these enzymes for enhanced production of this compound. academie-sciences.frnih.govparis-saclay.frmdpi.comunito.it Techniques such as iterative saturation mutagenesis (ISM) can be employed to improve or even reverse the enantioselectivity of enzymes, creating biocatalysts with superior performance for industrial applications. academie-sciences.fr For instance, the engineering of P450-BM3 has already demonstrated the potential to create highly active and selective mutants for sulfoxidation reactions. nih.gov

Novel Biocatalytic Approaches: Beyond oxidative enzymes, research into reductive enzymes for the kinetic resolution of racemic sulfoxides is an emerging field. acs.org Additionally, the use of whole-cell biocatalysts, such as fungi, continues to be explored. Studies have shown that certain fungal strains can produce this compound with high enantiomeric excess, and optimizing factors like pH can further enhance this selectivity. researchgate.net The development of hybrid systems, potentially combining enzymatic reactions with other green technologies like photocatalysis, could also represent a novel frontier. unito.itmdpi.com

In-depth Mechanistic Studies of Stereospecific Enzyme-Substrate Interactions

A fundamental understanding of the molecular interactions that govern the stereospecific sulfoxidation of albendazole is crucial for the rational design of improved biocatalysts. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these mechanisms.

Role of Different Enzyme Systems: The sulfoxidation of albendazole is known to be catalyzed by both cytochrome P450s and flavin-containing monooxygenases (FMOs), with each system exhibiting distinct stereoselectivity. nih.gov In-depth studies are needed to further characterize the specific P450 isozymes involved and their individual contributions to the formation of the (S)-enantiomer. nih.gov While FMOs and P450s can show reverse enantiospecificity, the precise structural determinants for this are not fully understood. nih.gov

Computational and Spectroscopic Insights: Quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics (MD) simulations are powerful tools for investigating the transition states and interaction energies that dictate stereoselectivity. acs.org Future studies will likely employ these methods to model the binding of albendazole within the active sites of various enzymes, providing a rational basis for observed enantiomeric preferences. acs.org Such computational analyses can help to identify key amino acid residues that influence substrate orientation and reactivity, guiding site-directed mutagenesis efforts to engineer enzymes with desired stereoselectivity. nih.govacs.org The exact nature of the catalytically active species in P450-mediated sulfoxidation, whether it is Compound I (heme-Fe=O) or another intermediate, is also a subject of ongoing investigation and debate. nih.govmdpi.comnih.govresearchgate.net

Novel Analytical Methodologies for Complex Biological Matrices

The accurate quantification of this compound and its parent compound in complex biological matrices like plasma, cerebrospinal fluid (CSF), and tissues is essential for pharmacokinetic and metabolic studies. The trend is towards developing more sensitive, rapid, and robust analytical methods.

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the analysis of albendazole and its metabolites. core.ac.uknih.govnih.gov Future research will focus on optimizing these methods to achieve even lower limits of quantification and shorter run times. core.ac.uknih.govnih.gov The use of novel stationary phases, such as advanced chiral columns, will be critical for achieving baseline separation of the enantiomers of albendazole sulfoxide (B87167). ekb.egnih.gov For instance, a Chiralpak AD column has been successfully used for the resolution of albendazole metabolites in CSF. nih.gov

Innovative Sample Preparation: A significant bottleneck in bioanalysis is often sample preparation. Future methodologies will aim to simplify and automate this step. Magnetic separation techniques, utilizing specially designed magnetic materials, offer a promising alternative to traditional solid-phase extraction (SPE) or liquid-liquid extraction (LLE) due to their speed and efficiency. ijpsjournal.com The development of methods that require smaller sample volumes, such as 100 µL of plasma, is also a key objective. core.ac.uknih.gov

Below is a table summarizing some of the current and emerging analytical techniques for albendazole and its metabolites.

TechniqueMatrixAnalytesKey FeaturesReference
LC-MS/MS Human PlasmaAlbendazole, Albendazole SulfoxideHigh sensitivity and rapid analysis using SPE. core.ac.uknih.gov
HPLC with Fluorescence Detection Cerebrospinal Fluid(+)-ASOX, (-)-ASOX, ASONChiral separation with a Chiralpak AD column. nih.gov
Dual Column HPLC-UV Rat PlasmaAlbendazole, Albendazole Sulfoxide, Albendazole SulfoneAnalysis of major metabolites for pharmacokinetic studies. ekb.eg
LC-MS/MS Human PlasmaAlbendazole SulfoxideProtein precipitation for sample extraction. nih.govresearchgate.net
Chiral HPLC and LC-MS/MS API(+)-Albaconazole, (-)-AlbaconazoleComparison of HPLC-DAD and LC-MS/MS for enantiomer evaluation. japsonline.com

Exploration of Off-Target Interactions at a Molecular Level

While the primary target of albendazole and its active metabolite is β-tubulin, understanding potential off-target interactions is crucial for a complete pharmacological profile and for identifying potential new therapeutic applications or unforeseen side effects.

Computational Prediction of Off-Targets: In silico approaches are becoming increasingly valuable for predicting potential off-target interactions for small molecules. nih.govplos.org These methods utilize large databases of known drug-target interactions and compound structures to forecast new binding partners. nih.gov Future research will involve applying these predictive tools to this compound to identify a broader range of potential interacting proteins. Such computational screening can guide experimental validation and provide insights into the molecular basis of observed biological effects. nih.govdrughunter.comresearchgate.net

Experimental Validation and Systems Biology: The predictions from computational models must be validated through experimental assays. Furthermore, systems biology approaches, such as hybrid-metagenomics, can be used to study the broader impact of drugs on complex biological systems. For example, studies on the off-target effects of albendazole on the human gut microbiome have revealed modulations in bacterial metabolic pathways, such as peptidoglycan biosynthesis. biorxiv.org These findings highlight the need for further investigation into the systemic effects of this compound beyond its direct anthelmintic activity. The potential for albendazole and its metabolites to interact with other targets, such as VEGFR-2, is also an active area of research, with implications for its repositioning as an anti-cancer agent. acs.org

Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Binding

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for visualizing and understanding the binding of this compound to its targets at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.

Refining Binding Models with Tubulin: The primary mechanism of action of benzimidazoles involves binding to β-tubulin and inhibiting microtubule polymerization. MD simulations have been used to study the stability of the albendazole-tubulin complex and identify key interacting residues. semanticscholar.orgresearchgate.netnih.gov Future research will focus on performing longer and more sophisticated simulations to capture the dynamic nature of this interaction with greater accuracy. mdpi.com Comparing the binding modes of this compound with other benzimidazoles and their metabolites can help to explain differences in efficacy and resistance profiles. semanticscholar.orgresearchgate.netresearchgate.net

Exploring Binding to Other Targets: As potential off-targets are identified, computational modeling will be essential for characterizing the binding interactions. For instance, docking and MD simulation studies have been employed to investigate the binding of albendazole to VEGFR-2, suggesting its potential as an angiogenesis inhibitor. acs.org Similarly, the interaction of albendazole and its metabolites with flavohemoglobin in Giardia duodenalis has been modeled to understand drug resistance mechanisms. plos.org The use of advanced techniques like absolute free energy of perturbation (ABFEP) can provide more quantitative predictions of binding affinity, further refining our understanding of ligand-target interactions. mdpi.com

The table below highlights some of the key applications of computational modeling in the study of albendazole and its metabolites.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-albendazole S-oxide, and how can enantiomeric purity be ensured?

  • Methodology : this compound is synthesized via oxidation of albendazole using oxidizing agents like hydrogen peroxide (H₂O₂) or enzymatic catalysis via cytochrome P450 enzymes (e.g., CYP3A4). For enantiomeric purity, chiral chromatography (e.g., HPLC with chiral stationary phases) or capillary electrophoresis is critical. Enzymatic oxidation may favor the (S)-enantiomer due to stereoselective binding .
  • Example Protocol :

StepReagent/ConditionPurpose
1Albendazole + H₂O₂ (0.1 M)Oxidation to sulfoxide
2pH 7.4 buffer, 37°CMimic physiological conditions
3Chiral HPLC (e.g., Chiralpak® IC)Enantiomer separation

Q. What analytical techniques are most effective for characterizing this compound in complex matrices?

  • Methodology : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) provides accurate mass confirmation. Direct Analysis in Real Time Mass Spectrometry (DART-MS) enables rapid screening without extensive sample preparation. For environmental or biological samples, isotope dilution with deuterated analogs (e.g., albendazole-d3 sulfoxide) improves quantification .

Q. How does this compound interact with metabolic pathways, and what enzymes are involved?

  • Methodology : Cytochrome P450 enzymes (CYP3A4) catalyze the oxidation of albendazole to its sulfoxide metabolite. In vitro studies using liver microsomes or recombinant CYP isoforms, combined with NADPH cofactor systems, validate metabolic pathways. Kinetic parameters (e.g., Km, Vmax) should be measured via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodology : Discrepancies may arise from differences in experimental models (e.g., cell lines vs. in vivo) or enantiomeric impurities. To address this:

Standardize enantiomer purity using chiral analytical methods.

Compare dose-response curves across models (e.g., rodent vs. human hepatocytes).

Evaluate organ-specific toxicity via histopathology and biomarker assays (e.g., ALT/AST for liver damage) .

Q. What experimental designs optimize formulation stability and dissolution of this compound?

  • Methodology : A Quality by Design (QbD) approach with factorial designs (e.g., 2³ full factorial) identifies critical parameters:

  • Variables : Excipient ratios (e.g., lactose, PVP), compression force.
  • Responses : Dissolution rate (USP apparatus), stability under accelerated conditions (40°C/75% RH).
  • Statistical Tools : ANOVA and response surface modeling to predict optimal conditions .

Q. How does stereochemistry influence the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?

  • Methodology : Conduct enantiomer-specific PK studies in animal models:

Administer pure (S)- and (R)-enantiomers separately.

Measure plasma/tissue concentrations via LC-MS/MS.

Correlate with efficacy metrics (e.g., parasite load reduction in helminthiasis models).

  • Key Finding : (S)-enantiomer may exhibit higher bioavailability and target binding affinity .

Q. What strategies ensure reproducibility in studies involving this compound?

  • Methodology :

  • Data Transparency : Share raw chromatographic/spectral data and statistical scripts.
  • Reagent Validation : Certify enantiomer purity (>99%) via independent labs.
  • Protocol Replication : Follow established guidelines (e.g., OECD TG 417 for toxicity assays) .

Data Contradiction and Regulatory Considerations

Q. How should researchers address conflicting data on the environmental persistence of this compound?

  • Methodology : Conduct comparative degradation studies:

  • Test Systems : Soil/water matrices under varying pH/temperature.
  • Analytics : LC-MS/MS with isotope-labeled internal standards.
  • Reference Standards : Use certified environmental analysis-grade sulfoxide (CAS 54029-12-8) to minimize variability .

Q. What regulatory frameworks apply to preclinical studies of this compound?

  • Methodology : Compliance with SARA Title III (for toxicity reporting) and OECD guidelines for endocrine disruption assays. For international collaboration, align with Stockholm Convention Annex F requirements for persistent organic pollutant (POP) assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.